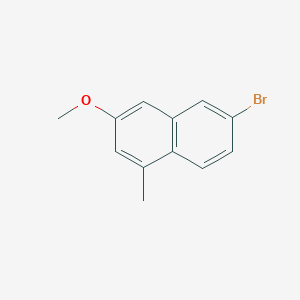
6-Bromo-3-methoxy-1-methyl-naphthalene
Cat. No. B8289884
M. Wt: 251.12 g/mol
InChI Key: FFHXKIOPGYJTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08507509B2
Procedure details


To the solution of 3-bromo-6-methoxy-8-methyl-1,2-dihydro-naphthalene (8.0 g, 0.03 mol) from Step 3 in 1,4-dioxane (40 ml), DDQ (7.9 g, 0.03 mol) was added and the mixture was refluxed for 2 h. The solvent was removed and the crude product was purified by chromatography (silica gel:hexane:ethyl acetate/20:1) to provide 6-bromo-3-methoxy-1-methyl-naphthalene, 3.7 g.
Quantity
8 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH2:3][CH2:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([O:12][CH3:13])=[CH:7][C:6]=2[CH3:14].C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>O1CCOCC1>[Br:1][C:2]1[CH:11]=[C:10]2[C:5](=[CH:4][CH:3]=1)[C:6]([CH3:14])=[CH:7][C:8]([O:12][CH3:13])=[CH:9]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1CCC2=C(C=C(C=C2C1)OC)C
|
|
Name
|
|
|
Quantity
|
7.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by chromatography (silica gel:hexane:ethyl acetate/20:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C=C(C=C(C2=CC1)C)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
